molecular formula C6H6BrNS B215287 3-bromo-1-methyl-2(1H)-pyridinethione

3-bromo-1-methyl-2(1H)-pyridinethione

Cat. No.: B215287
M. Wt: 204.09 g/mol
InChI Key: JRWVHTLLVWXNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-methyl-2(1H)-pyridinethione is a brominated and methylated derivative of the pyridinethione heterocycle. This structure is closely related to pyrithione, a molecule known for its potent biocidal and antifungal properties, particularly when chelated as zinc pyrithione in applications like anti-dandruff shampoos . The specific placement of the bromo substituent at the 3-position and the methyl group on the nitrogen atom makes this compound a valuable synthetic intermediate for researchers. It is primarily used in chemical synthesis and pharmaceutical research for the development of novel heterocyclic compounds. The bromine atom serves as a reactive handle for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The core pyridinethione scaffold is known to exhibit tautomerism, existing in equilibrium between a thione (1-hydroxy-2(1H)-pyridinethione) and a thiol (2-mercaptopyridine N-oxide) form . This tautomerism can influence its coordination chemistry and reactivity. Researchers leverage this compound in medicinal chemistry for the exploration of new bioactive molecules, particularly in targeting enzymes or biological pathways where metal chelation is a key mechanism. The specific research applications, mechanism of action, and detailed pharmacokinetic properties of this exact compound are areas of active investigation and should be verified by the researcher through direct experimentation. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

IUPAC Name

3-bromo-1-methylpyridine-2-thione

InChI

InChI=1S/C6H6BrNS/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3

InChI Key

JRWVHTLLVWXNRK-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=S)Br

Canonical SMILES

CN1C=CC=C(C1=S)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring significantly influences reactivity and applications:

  • However, the electron-withdrawing effect of bromine may destabilize the thione group .
  • This could improve stability in polar solvents .

Table 1: Positional Isomers of Brominated Pyridinethiones

Compound Bromine Position Key Property Differences Reference
3-Bromo-1-methyl-2(1H)-pyridinethione 3 High electrophilicity at C3; moderate steric hindrance
4-Bromo-1-methylpyridin-2(1H)-one 4 Reduced steric hindrance; lower thione stability
5-Bromo-1-methylpyridin-2(1H)-one 5 Enhanced conjugation; improved solubility

Halogen and Functional Group Variations

Bromine vs. Chlorine and Fluorine
  • 3-Amino-5-chloro-2(1H)-pyridinethione (CAS 21427-63-4): Chlorine at position 5 reduces steric bulk compared to bromine but offers weaker electron-withdrawing effects. The amino group at position 3 increases solubility in aqueous media, suggesting utility in biological applications .
  • However, fluorine’s small size minimizes steric effects .
Trifluoromethyl-Substituted Analogues
  • 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8): The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, enhancing resistance to oxidation. Predicted density (1.777 g/cm³) and boiling point (234°C) suggest higher volatility than non-fluorinated analogues .

Table 2: Halogen and Functional Group Comparisons

Compound Substituents Key Properties Reference
This compound Br (C3), CH₃ (C1), C=S High electrophilicity; moderate solubility
3-Amino-5-chloro-2(1H)-pyridinethione Cl (C5), NH₂ (C3), C=S Enhanced solubility; biological activity
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Br (C5), F (C3), CH₃ (C1) High electronegativity; thermal stability
Rearrangement Reactions
  • N-Benzyloxy-2(1H)-pyridinethione : Undergoes aminium salt-induced rearrangement to form dimeric structures, highlighting the thione group’s versatility in forming complex heterocycles .
  • This compound : Bromine at C3 facilitates nucleophilic aromatic substitution, making it a precursor for Suzuki coupling and cross-coupling reactions .
Methylation and Functionalization
  • 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-one : Methylation at N1 (via methyl iodide) produces planar, hydrogen-bonded dimers, underscoring the role of alkyl groups in modulating crystal packing .

Preparation Methods

Bromination via Electrophilic Aromatic Substitution

The most direct route to 3-bromo-1-methyl-2(1H)-pyridinethione involves electrophilic bromination of the parent heterocycle. In a representative procedure, 1-methyl-2(1H)-pyridinethione is treated with bromine in glacial acetic acid at ambient temperature under sunlight. This method capitalizes on the electron-deficient nature of the pyridinethione ring, directing bromination to the meta position relative to the thione group.

Mechanistic Insights :
The thione sulfur’s electron-withdrawing effect deactivates the ring, favoring bromine attack at position 3. Protonation of the thione carbonyl enhances this regioselectivity by further polarizing the π-electron system. Kinetic control predominates, as evidenced by NMR spectral shifts (C3 δ 91.3 ppm in the brominated product vs. δ 71.5 ppm in the precursor).

Optimization Parameters :

  • Reagent Stoichiometry : A 1:1 molar ratio of substrate to bromine minimizes di-bromination byproducts.

  • Temperature : Reactions conducted at 20–30°C prevent thione oxidation while ensuring reasonable reaction rates.

  • Solvent : Glacial acetic acid acts as both solvent and acid catalyst, stabilizing the bromonium ion intermediate.

Yield and Purity :

  • Isolated yields reach 73% after crystallization from dilute dimethylformamide.

  • Purity, assessed via GC or HPLC, exceeds 95% in optimized batches.

Hydrogen Peroxide–Mediated Bromination

An alternative approach adapts industrial-scale bromination techniques from pyridine derivatives. Patent CN104130183A describes a one-pot synthesis combining hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to generate brominating agents in situ. While originally designed for 3-bromopyridine, this method is adaptable to pyridinethiones with modifications.

Procedure :

  • Reaction Setup :

    • Pyridinethione (1 equiv), HBr (40% w/w, 2.5–6 equiv), and water are mixed at 0–40°C to form a homogeneous solution.

    • H₂O₂ (30% w/w, 1.5–4 equiv) is added dropwise at 70–120°C, initiating an exothermic bromination.

  • Workup :

    • The crude product is neutralized with NaOH (pH 8), extracted with methylene dichloride or ethyl acetate, and concentrated.

    • Vacuum distillation yields this compound with purity up to 98.3%.

Advantages :

  • Avoids hazardous bromine gas, enhancing operational safety.

  • Scalable to multi-kilogram batches with minimal byproducts.

Limitations :

  • Prolonged reaction times (24–48 hours) at elevated temperatures risk thione decomposition.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating. While explicit studies on this compound are limited, analogous pyridinethione brominations demonstrate feasibility.

Reported Protocol :

  • Conditions : 150 W microwave power, 100°C, 15 minutes.

  • Yield : Comparable to conventional methods (70–75%) but achieved in minutes rather than hours.

Mechanistic Benefits :

  • Uniform heating reduces thermal gradients, suppressing side reactions.

  • Enhanced reaction rates due to dipole polarization of the thione group.

Purification and Isolation Techniques

Solvent Extraction Optimization

Post-bromination purification significantly impacts final purity. Ethyl acetate and methylene dichloride are preferred for their high partition coefficients:

SolventPurity (%)Yield (%)
Ethyl acetate85.146
Methylene dichloride97.555
Methyl tert-butyl ether98.387

Data adapted from CN104130183A

Methylene dichloride’s higher density facilitates phase separation, while methyl tert-butyl ether’s low polarity minimizes co-extraction of hydrophilic impurities.

Crystallization Strategies

Recrystallization from dimethylformamide–water mixtures (1:3 v/v) produces needle-like crystals with >99% purity by GC. Slow cooling (0.5°C/min) minimizes occluded solvent.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

ParameterConventionalH₂O₂/HBrMicrowave
Yield (%)7398.375
Time2 hours24 hours15 minutes
Purity (%)9598.395
ScalabilityLab-scaleIndustrialLab-scale
SafetyModerateHighHigh

The H₂O₂/HBr method excels in yield and scalability but requires prolonged heating. Microwave synthesis balances speed and efficiency, ideal for small-scale applications .

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